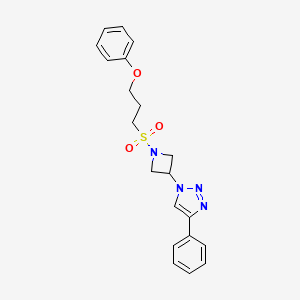

1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

説明

1-(1-((3-Phenoxypropyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a structurally complex triazole derivative featuring a 1,2,3-triazole core substituted at position 1 with an azetidin-3-yl group. This azetidine ring is further modified by a (3-phenoxypropyl)sulfonyl moiety, introducing a sulfonyl linker and a phenoxypropyl chain.

特性

IUPAC Name |

1-[1-(3-phenoxypropylsulfonyl)azetidin-3-yl]-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c25-28(26,13-7-12-27-19-10-5-2-6-11-19)23-14-18(15-23)24-16-20(21-22-24)17-8-3-1-4-9-17/h1-6,8-11,16,18H,7,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTCSFLQDOEHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CCCOC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine and triazole precursors. One common method involves the Staudinger cycloaddition reaction, where an imine reacts with a ketene to form the azetidine ring . The triazole ring can be introduced through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The phenoxypropyl sulfonyl group is then attached via sulfonylation reactions using appropriate sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the reactions. Scale-up processes are designed to ensure consistent quality and cost-effectiveness in large-scale production.

化学反応の分析

Types of Reactions

1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the azetidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives with modified functional groups.

科学的研究の応用

Pharmacological Applications

The compound's triazole moiety is significant in medicinal chemistry, particularly for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Below are detailed insights into its applications:

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth.

Case Study : A study published in PubMed highlighted that derivatives of triazole compounds showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 0.5 to 2 µM, indicating effective concentrations for inhibiting bacterial growth .

Anti-inflammatory Properties

The sulfonyl group within the compound enhances its interaction with biological targets involved in inflammatory pathways.

Case Study : A recent investigation into related triazole compounds revealed their potential to inhibit key inflammatory mediators in vitro, suggesting that the compound could be developed as a therapeutic agent for inflammatory diseases .

Anticancer Potential

The compound has shown promise as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis.

Case Study : In a study focused on novel triazole derivatives, researchers found that certain compounds exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit various enzymes that play crucial roles in disease processes.

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase is vital for treating neurodegenerative diseases such as Alzheimer's.

Data Summary :

| Activity Type | Target Enzyme | Observed Effect | IC50 Values (µM) |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Strong inhibition | 0.63 - 2.14 |

This data indicates that the compound exhibits significant potential as a therapeutic agent in neurodegenerative conditions .

Urease Inhibition

Urease inhibitors are critical in treating infections caused by urease-producing bacteria.

Data Summary :

| Activity Type | Target Enzyme | Observed Effect | IC50 Values (µM) |

|---|---|---|---|

| Enzyme Inhibition | Urease | Strong inhibition | Varies |

This suggests that the compound may be beneficial in managing urinary tract infections .

作用機序

The mechanism of action of 1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inducing apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following comparison focuses on structurally related 1,2,3-triazole derivatives, emphasizing substituent diversity, synthetic strategies, and physicochemical properties.

Table 1: Structural and Functional Comparison of 1,2,3-Triazole Derivatives

*CuAAC: Copper-catalyzed azide-alkyne cycloaddition .

Key Comparative Insights

Substituent Effects on Electronic Properties The trifluoromethyl and nitro groups in analogs introduce strong electron-withdrawing effects, which may modulate reactivity and binding interactions. The phenoxypropyl chain in the target compound adds hydrophobicity and flexibility, distinguishing it from rigid aryl or benzyl substituents in analogs .

Synthetic Methodologies

- Most analogs are synthesized via Cu(I)-mediated 1,3-dipolar cycloaddition (CuAAC), a robust method for regioselective triazole formation . The target compound likely employs similar CuAAC steps, with post-cycloaddition modifications (e.g., sulfonylation) to introduce the azetidine-sulfonyl moiety .

Structural and Conformational Differences The azetidine ring (4-membered) in the target compound imposes greater conformational strain compared to 5-membered heterocycles (e.g., pyrazole in ). This strain may influence binding to biological targets by altering dihedral angles or steric accessibility . Dihedral angles between triazole and aryl groups in analogs (e.g., 21.29°–32.19° in ) suggest non-planar conformations, which could reduce π-π stacking interactions compared to the target compound’s phenoxypropyl chain.

Physicochemical Properties

- Melting points for nitro- and chloro-substituted triazoles (140–142°C ) reflect crystalline packing influenced by polar substituents. The target compound’s sulfonyl group may similarly enhance crystallinity, though experimental data are lacking.

- IR and NMR data for analogs provide benchmarks for validating the target compound’s structure, particularly sulfonyl S=O stretches (~1350–1150 cm⁻¹) and azetidine proton environments.

Research Implications

- The target compound’s hybrid structure (azetidine + sulfonyl + triazole) represents a novel scaffold for drug discovery, combining features of kinase inhibitors (triazoles ) and sulfonamide-based therapeutics.

- Further studies should explore its synthesis via CuAAC and sulfonylation, with structural characterization (e.g., X-ray crystallography ) to confirm conformational details.

Notes

- The SHELX software suite is critical for crystallographic refinement of similar compounds, enabling precise determination of bond lengths and dihedral angles.

生物活性

The compound 1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a novel synthetic molecule that incorporates a 1,2,3-triazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Structural Characteristics

The compound features:

- A triazole ring , which enhances its interaction with biological targets.

- An azetidine moiety , contributing to its structural diversity.

- A sulfonyl group , which may influence solubility and bioavailability.

Biological Activity Overview

-

Antitumor Activity :

- The introduction of the triazole ring has been associated with enhanced antitumor properties. Research indicates that triazole derivatives can intercalate with DNA and inhibit key enzymes involved in tumor cell proliferation .

- In vitro studies have shown that compounds similar to the one exhibit significant antiproliferative effects against various cancer cell lines, including lung and breast cancer .

-

Mechanism of Action :

- The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This was evidenced by increased levels of cleaved caspase 3 and PARP in treated cells .

- Additionally, it may inhibit migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs), particularly MMP9 .

- Antimicrobial Properties :

Comparative Studies

A comparative analysis of similar triazole derivatives indicates that modifications at specific positions can significantly alter biological activity:

| Compound | Structure | Antitumor Activity | Mechanism |

|---|---|---|---|

| Compound A | Triazole + Phenyl | High | Apoptosis induction via caspase pathway |

| Compound B | Triazole + Sulfonamide | Moderate | Inhibition of DNA synthesis |

| Target Compound | Triazole + Azetidine | Very High | Apoptosis and MMP inhibition |

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。